
2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol
Vue d'ensemble
Description
“2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol” seems to be a complex organic compound. It likely contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Chemical Reactions Analysis
Again, without more specific information, it’s hard to provide a detailed analysis of the chemical reactions involving this compound .Applications De Recherche Scientifique
Metabolism and Enzyme Kinetics
- Metabolic Pathways : 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol is involved in complex metabolic pathways. For example, in the study of the antidepressant Lu AA21004, it was found to be metabolized into various metabolites through pathways involving cytochrome P450 enzymes (Hvenegaard et al., 2012).
Chemical Synthesis and Derivatives
- Synthesis of Piperidine Derivatives : This compound is used in the synthesis of various derivatives. For instance, research has demonstrated its role in the synthesis of polysubstituted 4H-pyran derivatives, which have potential anticancer activity (Hadiyal et al., 2020).
- Novel Growth Hormone Secretagogues : It's used in the enantiomeric separation of MK-0677, a novel orally-active growth hormone secretagogue (Zhou et al., 1997).
Enzymatic and Structural Studies
- Enzymatic Kinetic Resolution : The compound plays a significant role in the enzymatic synthesis of natural and synthetic compounds, demonstrated by its use in enantioselective synthesis (Perdicchia et al., 2015).
- Structural Analysis : Its derivatives are used in structural studies, like the spectral and structural study of new cadmium salts, where it's a key reactant (Hakimi et al., 2013).
Medicinal Chemistry
- Aldosterone Synthase Inhibition : A derivative of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol has been identified as a potent inhibitor of aldosterone synthase, important for therapeutic applications in cardiovascular diseases (Meguro et al., 2017).
Miscellaneous Applications
- Reactions and Synthesis Techniques : It is utilized in various chemical reactions and synthesis techniques, including the microwave-assisted synthesis of novel compounds and multi-component synthesis of piperidines (Sajadikhah et al., 2012)
Propriétés
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c12-8-5-9-3-6-11(7-4-9)15(13,14)10-1-2-10/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMJTLRUJDJYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




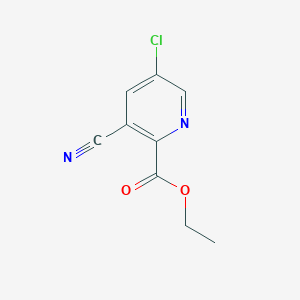
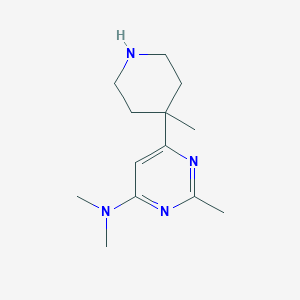
![1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1401309.png)
![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)
![1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B1401312.png)
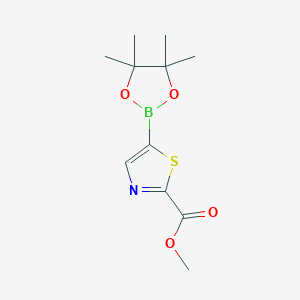
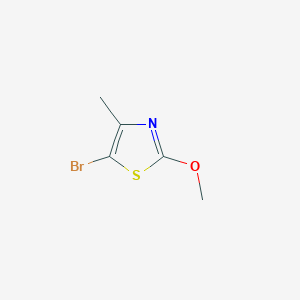
![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)

![2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1401321.png)

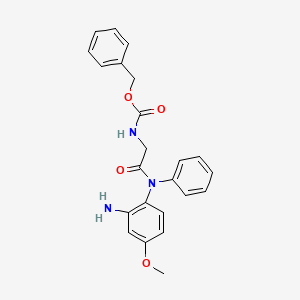
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)